molecular formula C13H9Cl2NO2 B11550499 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol

Cat. No.: B11550499
M. Wt: 282.12 g/mol
InChI Key: PQSMXZWBTGBSCT-UHFFFAOYSA-N
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Description

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a synthetic compound with the molecular formula C13H9Cl2NO2 It is known for its unique structure, which includes two chlorine atoms and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 3-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the two aromatic rings. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This activation leads to a cascade of defense signals, including the production of reactive oxygen intermediates (ROIs), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is unique due to its specific combination of chlorine atoms, hydroxy group, and imine linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H

InChI Key

PQSMXZWBTGBSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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